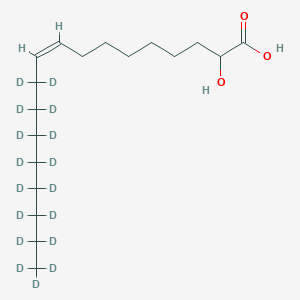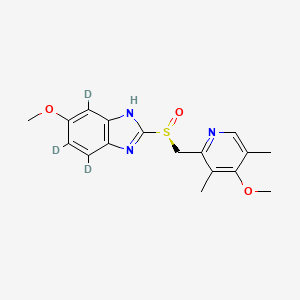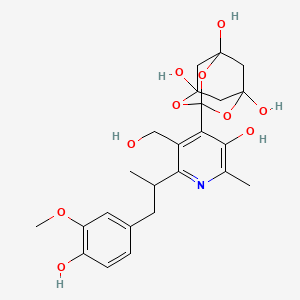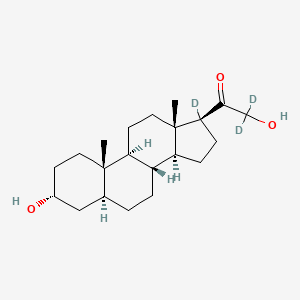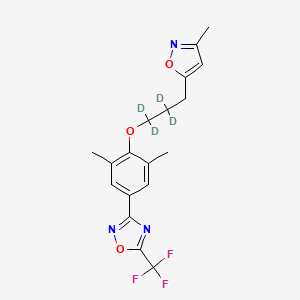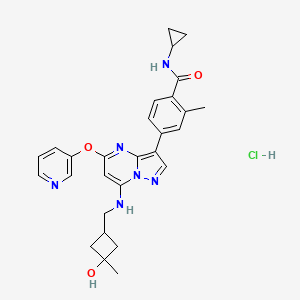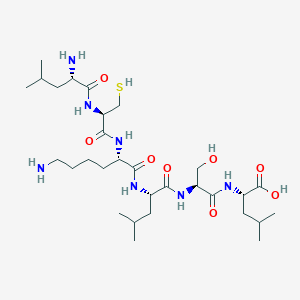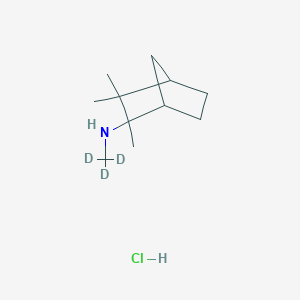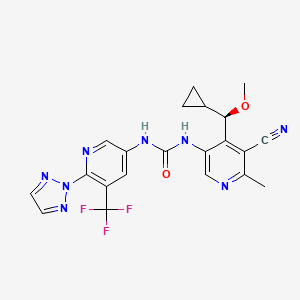
(R)-Malt1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Malt1-IN-3 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which plays a crucial role in the activation of NF-κB signaling pathway. This pathway is significant in immune response regulation and inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Malt1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Malt1-IN-3 may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
®-Malt1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ®-Malt1-IN-3 into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
®-Malt1-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to cell signaling pathways, particularly the NF-κB pathway.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with dysregulated NF-κB signaling, such as certain cancers and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
®-Malt1-IN-3 exerts its effects by selectively inhibiting the MALT1 protease. This inhibition prevents the cleavage of specific substrates involved in the NF-κB signaling pathway, thereby modulating the immune response and reducing inflammation. The molecular targets of ®-Malt1-IN-3 include the active site of the MALT1 protease, and its action involves binding to this site and blocking its enzymatic activity.
類似化合物との比較
Similar Compounds
Compounds similar to ®-Malt1-IN-3 include other MALT1 inhibitors such as MI-2 and MI-3. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and selectivity.
Uniqueness
®-Malt1-IN-3 is unique due to its high selectivity for the MALT1 protease and its ability to effectively modulate the NF-κB signaling pathway. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other MALT1 inhibitors.
特性
分子式 |
C21H19F3N8O2 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
1-[5-cyano-4-[(R)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m1/s1 |
InChIキー |
DDGNZGLBMAPNGD-GOSISDBHSA-N |
異性体SMILES |
CC1=NC=C(C(=C1C#N)[C@@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
正規SMILES |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
